molecular formula C22H21N3O2S B14926310 N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926310
M. Wt: 391.5 g/mol
InChI Key: HCBFNYUEYSAVEZ-UHFFFAOYSA-N
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Description

N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazolo[5,4-b]pyridine core, substituted with a 2,4-dimethylphenyl group and a thienyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the 2,4-dimethylphenyl and thienyl groups. Common reagents used in these reactions include various organometallic reagents, catalysts, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives with different substituents. Examples include:

  • N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-FURYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-PHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N4-[1-(2,4-DIMETHYLPHENYL)ETHYL]-3-METHYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N3O2S/c1-12-7-8-16(13(2)10-12)14(3)23-21(26)17-11-18(19-6-5-9-28-19)24-22-20(17)15(4)25-27-22/h5-11,14H,1-4H3,(H,23,26)

InChI Key

HCBFNYUEYSAVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4)C

Origin of Product

United States

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